8-Bromoquinoline-4-carboxylic acid
Overview
Description
8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 8-Bromoquinoline-4-carboxylic acid is C10H6BrNO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It also undergoes direct synthesis with acrolein .Scientific Research Applications
Photolabile Protecting Group in Biological Research
8-Bromo-7-hydroxyquinoline (BHQ), a derivative of 8-bromoquinoline-4-carboxylic acid, has been synthesized and used as a photolabile protecting group for carboxylic acids. BHQ shows greater single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful for in vivo studies. Its increased solubility and low fluorescence make BHQ an effective caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis and Use in Fluorescent Brightening Agents
8-Bromoquinoline-4-carboxylic acid derivatives have been synthesized and studied for their potential use as fluorescent brightening agents. These derivatives exhibit promising properties for applications in dyes and pigments, showcasing the versatility of 8-bromoquinoline-4-carboxylic acid in synthetic chemistry (Rangnekar & Shenoy, 1987).
Use in PARP-1 Inhibitor Synthesis
8-Bromoquinoline-4-carboxylic acid derivatives have been utilized in the design and synthesis of quinoline-8-carboxamides, a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These compounds have shown potential therapeutic activities and have been synthesized through efficient processes allowing for diversity in the final step, demonstrating the utility of 8-bromoquinoline-4-carboxylic acid in medicinal chemistry (Lord et al., 2009).
Development of Metal Complexes
8-Bromoquinoline has been reacted with zincated cyclopentadienyl derivatives to yield various metal complexes. These complexes, such as tricarbonyl[η 5 -(8-quinolyl)cyclopentadienyl]manganese(I) and tricarbonyl[η 5 -(8-quinolyl)cyclopentadienyl]rhenium(I), have been studied for their properties, including solvatochromism and coordination behavior, highlighting the role of 8-bromoquinoline-4-carboxylic acid in organometallic chemistry (Enders, Kohl, & Pritzkow, 2001).
Antibacterial Properties of Derivatives
Derivatives of 8-bromoquinoline-4-carboxylic acid have been synthesized and assessed for their antibacterial properties. These studies explore the potential of these compounds as novel antibacterial agents, contributing to the field of antimicrobial research (Al-Hiari et al., 2007).
Safety And Hazards
When handling 8-Bromoquinoline-4-carboxylic acid, one should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
8-bromoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBPQHZLBSIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593555 | |
Record name | 8-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinoline-4-carboxylic acid | |
CAS RN |
121490-67-3 | |
Record name | 8-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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